3-[4-(Benzyloxy)phenyl]aniline
Overview
Description
3-[4-(Benzyloxy)phenyl]aniline is a chemical compound that belongs to the class of anilines. It is characterized by the presence of a benzyloxy group attached to the phenyl ring, which is further connected to an aniline moiety.
Mechanism of Action
Target of Action
The primary target of 3-[4-(Benzyloxy)phenyl]aniline is the Epidermal Growth Factor Receptor (EGFR) . EGFR is a transmembrane protein that is activated by binding of its specific ligands, including epidermal growth factor and transforming growth factor α (TGFα). Upon activation, EGFR initiates a signal transduction cascade that results in DNA synthesis and cell proliferation .
Mode of Action
This compound interacts with its targets through a process known as Suzuki–Miyaura (SM) cross-coupling . This reaction involves the coupling of two chemically differentiated fragments with the help of a metal catalyst. Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond. Transmetalation occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
The compound’s action affects the EGFR signaling pathway , which plays a crucial role in the regulation of cell proliferation, survival, differentiation, and apoptosis . The compound’s interaction with EGFR can lead to the inhibition of the receptor’s kinase activity, thereby disrupting the signaling pathway and potentially leading to the inhibition of cancer cell proliferation .
Result of Action
The compound has been found to exhibit anticancer activity . For instance, it has been reported to have high cytotoxicity in breast cancer cells and low cytotoxicity in normal cells . The compound causes ATP depletion and apoptosis of breast cancer MDA-MB-231 cells and triggers reactive oxygen species (ROS)-dependent caspase 3/7 activation .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-[4-(Benzyloxy)phenyl]aniline typically involves the reaction of 4-(benzyloxy)phenylboronic acid with aniline under Suzuki-Miyaura coupling conditions. This reaction is catalyzed by palladium and requires a base such as potassium carbonate in a solvent like ethanol or water. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures (around 80-100°C) for several hours .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and enhances safety during the production process .
Chemical Reactions Analysis
Types of Reactions: 3-[4-(Benzyloxy)phenyl]aniline undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form a corresponding benzoic acid derivative.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aniline moiety can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst.
Substitution: Nitration with nitric acid (HNO3) and sulfuric acid (H2SO4); sulfonation with sulfuric acid (H2SO4); halogenation with bromine (Br2) or chlorine (Cl2).
Major Products:
Oxidation: Benzoic acid derivatives.
Reduction: Aniline derivatives.
Substitution: Nitroaniline, sulfonylaniline, and halogenated aniline derivatives.
Scientific Research Applications
3-[4-(Benzyloxy)phenyl]aniline has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Employed in the production of dyes, pigments, and polymers due to its unique structural properties.
Comparison with Similar Compounds
Comparison: Compared to its analogs, 3-[4-(Benzyloxy)phenyl]aniline exhibits unique properties due to the specific positioning of the benzyloxy group. This positioning can influence the compound’s reactivity, stability, and interaction with biological targets. For example, the para-substituted analogs may have different electronic and steric effects, leading to variations in their chemical behavior and biological activities .
Properties
IUPAC Name |
3-(4-phenylmethoxyphenyl)aniline | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO/c20-18-8-4-7-17(13-18)16-9-11-19(12-10-16)21-14-15-5-2-1-3-6-15/h1-13H,14,20H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIXZFAHSEBOTTN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C3=CC(=CC=C3)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80391721 | |
Record name | 3-[4-(Benzyloxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
400744-34-5 | |
Record name | 3-[4-(Benzyloxy)phenyl]aniline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80391721 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.